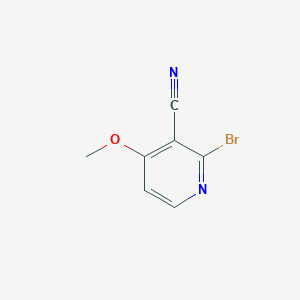
Hexachloroethane-13C
説明
Hexachloroethane-13C, also known as Perchloroethane, is an organochlorine compound with the linear formula Cl3C13CCl3 . It is a colorless, crystalline solid at room temperature with a camphor-like odor . It has been used by the military in smoke compositions, such as base-eject smoke munitions .
Synthesis Analysis
Hexachloroethane is produced by the chlorination of tetrachloroethylene at 100–140 °C with the presence of ferric chloride .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula Cl3C13CCl3 . It has a molecular weight of 237.73 .Chemical Reactions Analysis
Hexachloroethane has been used in the formulation of extreme pressure lubricants and as a chain transfer agent in the emulsion polymerization of propylene–tetrafluoroethylene copolymer . It has also been used in the manufacture of degassing pellets to remove hydrogen gas bubbles from molten aluminum in aluminum foundries .Physical And Chemical Properties Analysis
This compound is a colorless, crystalline solid at room temperature with a camphor-like odor . It has a molecular weight of 237.73 . It is practically insoluble in water, soluble in ethanol, benzene, chloroform, and oils, and very soluble in diethyl ether and tetrachloroethylene .科学的研究の応用
Toxicology and Carcinogenicity
Hexachloroethane is utilized in studies exploring its toxicological and carcinogenic properties. In-depth research on F344/N rats demonstrates its application in understanding the impacts of prolonged exposure, indicating its potential carcinogenic effects and providing insights into its health risks (Eastin, 1989).
Environmental Impact and Degradation
Research involving hexachloroethane also focuses on its environmental impact, particularly its degradation. One study used hexachloroethane as a non-volatile, water-insoluble internal standard to monitor the bacterial degradation of crude oil, emphasizing its utility in environmental biotechnology (Mrsny et al., 1978).
Chemical Reactions and Transformations
The compound's role in various chemical reactions is a significant area of research. For instance, a study explored the kinetics of hexachloroethane's reduction by juglone in solutions containing hydrogen sulfide, contributing to the understanding of complex chemical processes (Perlinger et al., 1996).
Reduction and Dehalogenation
Hexachloroethane is also a subject in the study of reductive dehalogenation, a critical process in environmental remediation. Research has investigated its reduction by various agents, contributing to knowledge about treating chlorinated pollutants (Curtis & Reinhard, 1994).
Molecular Dynamics and Phase Transitions
Additionally, hexachloroethane is utilized in molecular dynamics studies to explore its liquid structure and phase transitions. This research provides insights into the complex behaviors of molecular systems (Woost & Bougeard, 1986).
Safety and Hazards
特性
IUPAC Name |
1,1,1,2,2,2-hexachloro(113C)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl6/c3-1(4,5)2(6,7)8/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHHONWQHHHLTI-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C](Cl)(Cl)Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481625 | |
| Record name | Hexachloroethane-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93952-15-9 | |
| Record name | Ethane-13C, hexachloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93952-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexachloroethane-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93952-15-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide](/img/structure/B1340374.png)












